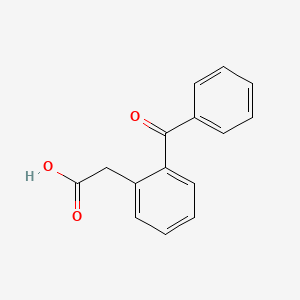

2-Benzoylphenylacetic acid

Description

Properties

CAS No. |

23107-96-2 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-(2-benzoylphenyl)acetic acid |

InChI |

InChI=1S/C15H12O3/c16-14(17)10-12-8-4-5-9-13(12)15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

InChI Key |

RWOPZYIDUDXHIB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC(=O)O |

Other CAS No. |

23107-96-2 |

Origin of Product |

United States |

Historical Trajectories and Milestones in the Chemical Synthesis of Benzoylphenylacetic Acid Derivatives

The synthesis of benzoylphenylacetic acid and its derivatives is intrinsically linked to the development of classic organic reactions, most notably the Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.com This reaction, discovered by Charles Friedel and James Crafts in 1877, provides a foundational method for attaching an acyl group to an aromatic ring, a key step in constructing the benzophenone (B1666685) core of these molecules. sigmaaldrich.combyjus.com

Early synthetic approaches focused on establishing reliable methods for creating the core structure. A significant milestone in the field was the application of Friedel-Crafts acylation and related reactions to produce substituted derivatives, which allowed for systematic studies of structure-activity relationships in various contexts. For instance, the synthesis of 2-amino-3-benzoylphenylacetic acid, a notable derivative, was developed from indoline (B122111), demonstrating a process applicable to large-scale production. researchgate.netgoogle.com This involved multi-step sequences, often beginning with the acylation of a protected aniline (B41778) or related precursor, followed by manipulation of the side chain to introduce the acetic acid moiety. google.com

The evolution of synthetic strategies has also seen the development of more modular and efficient routes. Researchers have explored various starting materials and catalysts to improve yields and selectivity. researchgate.net For example, methods have been developed using boron trichloride (B1173362) to direct the Friedel-Crafts acylation to a specific position on a complex starting material like 9H-carbazole, showcasing the increasing sophistication of synthetic control. researchgate.net The synthesis of a broad range of derivatives, including those with different substituents on the phenyl rings, has been crucial for pharmacological evaluation and materials science research. researchgate.netacs.org

Foundational Principles of Chemical Reactivity and Structural Significance in Contemporary Organic Chemistry

The chemical behavior and utility of 2-benzoylphenylacetic acid are direct consequences of its molecular structure. The molecule incorporates three key functional groups: a carboxylic acid, a diaryl ketone, and two phenyl rings. The interplay between these groups governs its reactivity and significance.

Structural Significance: The core structure consists of a phenylacetic acid scaffold with a benzoyl substituent. The benzoyl group is an electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. It decreases the electron density of the phenyl ring to which it is attached and, through inductive and resonance effects, increases the acidity of the carboxylic acid proton compared to unsubstituted phenylacetic acid. pressbooks.pub The non-planar, three-dimensional arrangement of the two phenyl rings around the central carbonyl group is another defining structural feature.

Chemical Reactivity: The reactivity of this compound can be considered in terms of its constituent functional groups:

Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification with alcohols and conversion to acid chlorides. Due to the electron-withdrawing benzoyl group, it is a stronger acid than simple alkyl carboxylic acids.

Ketone Group: The carbonyl group can be reduced to a secondary alcohol (a hydroxyl group), forming a hydroxyl derivative.

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, although the benzoyl group deactivates the ring it is attached to, directing incoming electrophiles primarily to the meta position. The other phenyl ring remains more activated for substitution.

Intramolecular Reactions: The proximity of the carboxylic acid side chain to the benzoyl group allows for the possibility of intramolecular cyclization reactions under certain conditions, potentially forming lactone or other cyclic structures. google.com For instance, recrystallization of the related 2-amino-3-benzoylphenylacetic acid can lead to partial cyclization to form 7-benzoylindolin-2-one. google.com

The compound's structure also makes it a substrate for more advanced reactions, such as photocatalytic decarboxylative oxygenation, which can yield ketones.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23107-96-2 |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.26 g/mol |

| Appearance | White to off-white solid |

| SMILES | O=C(O)CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Data sourced from multiple chemical databases. synzeal.comsynzeal.com

Positioning of 2 Benzoylphenylacetic Acid Within Mechanistic and Synthetic Investigations

De Novo Synthetic Routes for this compound and its Isomers

De novo synthesis, the creation of complex molecules from simpler precursors, offers fundamental approaches to constructing the this compound scaffold. rsc.orgwikipedia.orgnih.gov These routes are crucial for accessing not only the target molecule but also its various isomers, which are often challenging to separate. nih.gov

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.org However, the direct acylation of benzoic acid is challenging due to the deactivating nature of the carboxylic acid group, which withdraws electron density from the benzene (B151609) ring. curlyarrows.com To overcome this, strategies often involve the acylation of more reactive aniline (B41778) derivatives, followed by additional synthetic steps. asianpubs.org

One common approach involves the Friedel-Crafts reaction of 2-nitrobenzoyl chloride with benzene or substituted benzenes. The resulting nitrobenzophenone intermediate can then be reduced to yield aminobenzophenones. asianpubs.org Another strategy protects the amino group of anthranilic acid, for instance, by forming an amidine adduct with dimethylformamide. The in situ generated acid chloride then undergoes a Friedel-Crafts reaction, albeit with moderate yields of 40-60%. asianpubs.org Protection of the amino group with p-toluenesulfonyl chloride has also been employed to facilitate the acylation. asianpubs.org

These multi-step sequences, while effective, are often limited by the availability of substituted starting materials and the regioselectivity of the acylation reaction. nih.govasianpubs.org The vigorous conditions required for the Friedel-Crafts reaction can also be a drawback. asianpubs.org

| Starting Material | Key Intermediate | Reported Yield | Key Considerations |

|---|---|---|---|

| 2-Nitrobenzoyl chloride | Nitrobenzophenone | Not specified | Requires subsequent reduction of the nitro group. asianpubs.org |

| Anthranilic acid (with DMF protection) | Amidine adduct | 40-60% | Moderate yields. asianpubs.org |

| Anthranilic acid (with TsCl protection) | Sulfonamide | Moderate | Requires deprotection step. asianpubs.org |

Oxindoles serve as versatile precursors in the synthesis of various heterocyclic compounds, including derivatives that can be transformed into this compound. nih.govorganic-chemistry.org The synthesis of the oxindole (B195798) core itself can be achieved through methods like the palladium-catalyzed cyclization of α-chloroacetanilides. organic-chemistry.org

One synthetic route to a related compound, 2-amino-3-benzoylphenylacetic acid, starts from indoline (B122111). researchgate.net A more general approach involves the reductive cyclization of substituted nitrophenylacetic acids. For instance, 4-chloro-2-nitrophenylacetic acid can be subjected to reductive cyclization using hydrogen gas in the presence of a platinum oxide catalyst to yield 6-chloro-oxindole. google.com Another method employs zinc and sulfuric acid for the reduction of nitrophenylacetic acids to yield oxindoles. google.com

Once the oxindole is formed, subsequent ring-opening reactions are necessary to generate the phenylacetic acid scaffold. Lewis acid-catalyzed ring-opening of spiro-oxindole aziridines with heteroarenes represents a sophisticated strategy to create functionalized oxindoles that could potentially be converted to the target acid. researchgate.net Cascade reactions, such as the ring-opening/cyclization of spiro(nitrocyclopropane)oxindoles, further highlight the utility of oxindole-based intermediates in complex molecular construction. nih.gov

Cyanide-based methodologies provide a direct route to the phenylacetic acid core structure. A classic and widely used method is the hydrolysis of benzyl (B1604629) cyanide. mdma.chorgsyn.orgwikipedia.org This reaction can be carried out using either acidic or alkaline conditions, with acid hydrolysis often being smoother. orgsyn.org A typical procedure involves heating benzyl cyanide with dilute sulfuric acid. orgsyn.org

The synthesis of phenylacetic acid compounds can also be achieved through a multi-step process starting from a base material, which is chlorinated to benzyl chloride. The benzyl chloride is then cyanated using sodium cyanide to form benzyl cyanide, which is subsequently hydrolyzed to phenylacetic acid. google.com However, this method has drawbacks, including the high toxicity of sodium cyanide and the generation of cyanide-containing wastewater. google.com

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Benzyl Cyanide | Sulfuric acid, water | Phenylacetic acid | Standard and well-established method. orgsyn.org |

| Benzyl Chloride | Sodium cyanide, followed by hydrolysis | Phenylacetic acid | Involves highly toxic reagents. google.com |

Reductive amination is a powerful tool for the formation of amines from carbonyl compounds and is widely applied in the synthesis of complex molecules. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgsigmaaldrich.com While not a direct route to this compound itself, it is crucial for synthesizing precursors and derivatives. For example, it can be used to introduce amino groups that are later transformed or that direct the regioselectivity of other reactions.

The versatility of reductive amination allows for the synthesis of a wide array of substituted amines by choosing the appropriate carbonyl and amine starting materials. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride, each with its own selectivity and reactivity profile. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing derivatives of this compound, reductive amination could be employed to build a substituted aniline precursor, which would then undergo Friedel-Crafts acylation or other carbon-carbon bond-forming reactions. The reaction can be catalyzed by various metal complexes, such as those based on ruthenium, which can influence the reaction's efficiency and selectivity. sioc-journal.cn

Directed Derivatization and Functionalization Strategies

Once the core this compound structure is synthesized, further derivatization is often necessary for various applications, including mechanistic studies.

Esterification and salt formation are fundamental transformations of the carboxylic acid group in this compound. These derivatives are often prepared to study reaction mechanisms, solubility, and other physicochemical properties.

Esterification can be achieved through various methods, with the Fischer-Speier esterification being a classic example that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com Other methods include the use of coupling reagents or the reaction of the corresponding acid chloride with an alcohol. The formation of esters, such as methyl or ethyl esters, can be useful for analytical purposes, for instance, in gas chromatography-mass spectrometry (GC-MS) analysis. aecenar.com The mechanism of esterification itself has been the subject of extensive study, with various catalytic systems being developed to improve efficiency and yield. mdpi.comrsc.org

The formation of carboxylic acid salts, such as the sodium salt, is readily accomplished by treating the acid with a suitable base, like sodium hydroxide. researchgate.net These salts often exhibit different solubility profiles compared to the parent acid, which can be advantageous in certain applications. For example, the sodium salt of 2-amino-3-benzoylphenylacetic acid has been prepared for pharmacological studies. researchgate.net

| Derivative Type | General Reagents | Purpose | Reference |

|---|---|---|---|

| Ester (e.g., Methyl, Ethyl) | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst | Mechanistic studies, analytical standards | mdpi.comaecenar.com |

| Carboxylic Acid Salt (e.g., Sodium) | Base (e.g., Sodium Hydroxide) | Improved solubility, pharmacological screening | researchgate.net |

Synthesis of Amide and Hydrazone Analogues

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, including amides and hydrazones. These functional groups can significantly alter the molecule's biological activity and physicochemical properties.

The synthesis of amide analogues can be achieved through standard coupling reactions between this compound and a primary or secondary amine. These reactions are often facilitated by coupling agents like ethyl chloroformate, which activate the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.org Ultrasound irradiation has been shown to promote this transformation, offering a cleaner and more efficient one-pot synthesis of secondary amides. organic-chemistry.org This method is applicable to a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids and amines. organic-chemistry.org

Hydrazone analogues are typically synthesized via the condensation of a hydrazide with a carbonyl compound. nih.gov In the context of this compound, this would first involve the conversion of the carboxylic acid to its corresponding hydrazide. This can be accomplished by reacting the acid with hydrazine (B178648) hydrate. nih.govbme.hu The resulting 2-benzoylphenylacetyl hydrazide can then be reacted with various aldehydes or ketones in an acid-catalyzed condensation to yield the desired hydrazone derivatives. nih.gov The arylhydrazone unit is a key structural motif in many pharmaceutical compounds, making this a valuable synthetic route. organic-chemistry.orgresearchgate.net

Below is a table summarizing the key aspects of amide and hydrazone synthesis from this compound:

| Derivative | Synthetic Precursor from this compound | Key Reagents | Reaction Type |

| Amide | This compound | Amine, Coupling Agent (e.g., ethyl chloroformate) | Acyl Substitution |

| Hydrazone | 2-Benzoylphenylacetyl hydrazide | Aldehyde or Ketone, Acid Catalyst | Condensation |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties

The two aromatic rings of this compound present sites for electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution (EAS) reactions typically occur on electron-rich aromatic rings. ebsco.comtutoring-blog.co.uk In this compound, the phenyl ring attached to the acetic acid group is activated towards EAS due to the electron-donating nature of the alkyl substituent. Conversely, the benzoyl group is an electron-withdrawing group, deactivating the other phenyl ring towards electrophilic attack and directing incoming electrophiles to the meta position. youtube.com Common EAS reactions include nitration (using nitric and sulfuric acid) and halogenation (using a halogen and a Lewis acid catalyst). tutoring-blog.co.uk The specific regioselectivity of these reactions would depend on the interplay of the activating and deactivating effects of the substituents.

Nucleophilic Aromatic Substitution (NAS) is less common for simple aromatic rings unless they are substituted with strong electron-withdrawing groups. While the benzoyl group does withdraw electron density, facilitating NAS on that ring would likely require harsh reaction conditions or the presence of a good leaving group.

The table below outlines potential substitution reactions on the aromatic rings of this compound:

| Reaction Type | Aromatic Ring | Directing Effect of Substituent | Potential Reagents |

| Electrophilic Substitution | Phenylacetic acid moiety | Ortho, para-directing (activating) | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) |

| Electrophilic Substitution | Benzoyl moiety | Meta-directing (deactivating) | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) |

Homologation Reactions and Carbon Chain Extension (e.g., via Arndt-Eistert Analogue Reactions)

Homologation reactions provide a means to extend the carbon chain of a molecule, and the Arndt-Eistert reaction is a classic example used for converting a carboxylic acid to its next higher homologue. ucla.eduwikipedia.org This sequence involves the insertion of a methylene (B1212753) group. ucla.edu

The Arndt-Eistert synthesis begins with the conversion of the carboxylic acid, in this case, this compound, into its corresponding acid chloride. wikipedia.orgorganic-chemistry.orgnrochemistry.com This is typically achieved using a reagent like thionyl chloride (SOCl₂). The acid chloride then reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone. wikipedia.orgorganic-chemistry.org It is crucial to use an excess of diazomethane to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

The key step in the sequence is the Wolff rearrangement of the α-diazoketone, which is catalyzed by a metal such as silver(I) oxide (Ag₂O) or can be induced photochemically or thermally. organic-chemistry.org This rearrangement produces a ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.org Finally, the ketene is trapped by a nucleophile. If water is used as the nucleophile, the product is the homologated carboxylic acid, in this case, 3-benzoyl-2-phenylpropanoic acid. organic-chemistry.org The use of alcohols or amines as the nucleophile would lead to the corresponding esters or amides. organic-chemistry.orgnrochemistry.com

A safer alternative to the highly toxic and explosive diazomethane is trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂). nrochemistry.com

Mechanistic Elucidation of Synthetic Reaction Pathways

Understanding the mechanisms of the synthetic reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides insight into the feasibility and rate of a chemical transformation. For the synthesis of derivatives of this compound, such as in esterification reactions, kinetic models can be developed to understand the influence of parameters like temperature and reactant molar ratios on the reaction yield. researchgate.net

For instance, in a typical esterification, increasing the reaction temperature generally increases the reaction rate. researchgate.net The equilibrium of the reaction can be shifted towards the product side by removing a byproduct, such as water or, in the case of reactions involving acid chlorides, HCl. researchgate.net

Thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can be determined experimentally through techniques like calorimetry or calculated using computational methods. nih.govosti.gov These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. nih.govosti.gov For complex reactions, analyzing the thermodynamics of possible intermediates can help elucidate the most likely reaction pathway. nih.gov

Stereochemical Outcomes and Diastereoselective/Enantioselective Approaches

If the synthetic transformations of this compound create a new stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. For example, in the Arndt-Eistert homologation, the Wolff rearrangement generally proceeds with retention of configuration at the migrating carbon. nrochemistry.com

When a reaction can produce multiple stereoisomers, such as diastereomers or enantiomers, developing stereoselective synthetic methods is highly desirable. byjus.commasterorganicchemistry.com Diastereoselective reactions can often be achieved by using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. harvard.edu Enantioselective approaches often rely on the use of chiral catalysts or reagents that can differentiate between the two enantiomeric transition states of a reaction.

The stereochemistry of a reaction is often determined by the transition state geometry. For example, in aldol (B89426) reactions, the relative orientation of the reactants in the transition state (e.g., a chair-like Zimmerman-Traxler model) dictates the syn or anti stereochemistry of the product. harvard.edu

Role of Catalysis in Efficient Synthesis (e.g., Boron Trichloride (B1173362) Mediated Reactions)

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Boron trichloride (BCl₃) is a versatile Lewis acid catalyst used in various organic transformations. borates.todaywikipedia.org

BCl₃ is particularly effective in mediating Friedel-Crafts acylation reactions. researchgate.net It can activate carbonyl compounds and nitriles towards electrophilic attack on aromatic rings. researchgate.net A notable application is the BCl₃-mediated synthesis of 2-amino-3-benzoylphenylacetic acid, a structural analogue of the target compound. researchgate.net The mechanism is proposed to involve the formation of a complex between BCl₃ and the reactants, which brings them into close proximity and facilitates the intramolecular acylation. researchgate.net In comparison to other Lewis acids, BCl₃ can exhibit a distinctive reactivity and selectivity profile. researchgate.net For example, in the carbonylation of phenols, BCl₃ promotes ortho-acylation to yield 2-hydroxy-aryl-ketones and carboxyamides. researchgate.net

The catalytic activity of BCl₃ stems from its nature as a strong Lewis acid, readily accepting an electron pair from a Lewis base to form an adduct. wikipedia.org This interaction can polarize bonds and increase the electrophilicity of the reaction partners.

Thermal and Catalytic Reactivity

The reactivity of this compound under oxidation or reduction conditions is dictated by its two primary functional groups: the benzophenone (B1666685) ketone and the carboxylic acid. An oxidation reaction involves an increase in bonds to heteroatoms (like oxygen) or a decrease in bonds to hydrogen, while reduction involves the opposite. libretexts.org

Oxidation: The ketone and carboxylic acid functionalities are already in relatively high oxidation states and are generally resistant to further oxidation under standard conditions. ucr.edu The benzylic carbon of the acetic acid moiety is a potential site for oxidation, although strong oxidizing agents would likely be required and could lead to cleavage of the molecule.

Reduction: The carbonyl group of the ketone is readily susceptible to reduction. Common laboratory reducing agents such as sodium borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol, yielding 2-(phenyl(hydroxy)methyl)phenylacetic acid, without affecting the carboxylic acid. libretexts.org Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), are capable of reducing both functional groups. Treatment with LiAlH₄ would reduce the ketone to a secondary alcohol and the carboxylic acid to a primary alcohol, resulting in the formation of 2-(2-(phenyl(hydroxy)methyl)phenyl)ethanol.

Table 4: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Targeted | Expected Product | Reference |

|---|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Ketone | 2-(phenyl(hydroxy)methyl)phenylacetic acid | libretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 2-(2-(phenyl(hydroxy)methyl)phenyl)ethanol | masterorganicchemistry.com |

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. pressbooks.publibretexts.org This reaction involves the replacement of the hydroxyl (-OH) leaving group with a nucleophile. chemistrytalk.org The general mechanism is a two-step process: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (water, in this case) to restore the carbonyl double bond. masterorganicchemistry.comlibretexts.org

The reactivity in these substitutions follows a strict hierarchy, and direct substitution on a carboxylic acid often requires activation, typically through acid catalysis. pressbooks.pubchemistrytalk.org Protonating the carbonyl oxygen with an acid catalyst makes the carbonyl carbon more electrophilic and converts the -OH group into a better leaving group (-OH₂⁺).

Common nucleophilic acyl substitution reactions for this compound include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) produces the corresponding ester.

Amidation: Reaction with an amine, typically requiring heat or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride first, yields an amide.

The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.compressbooks.pub

Table 5: Examples of Nucleophilic Acyl Substitution

| Reaction Name | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄) | Ester | chemistrytalk.org |

| Amidation | Amine (R'-NH₂) | Heat or conversion to acyl chloride | Amide | chemistrytalk.org |

| Conversion to Acyl Chloride | Thionyl Chloride (SOCl₂) | Anhydrous | Acyl Chloride | chemistrytalk.org |

Chemical Probes and Mechanistic Applications in Organic Synthesis

This compound and its derivatives serve as important precursors in the synthesis of more complex and pharmacologically significant molecules. A notable application is in the synthesis of 2-amino-3-benzoylphenylacetic acid, commonly known as Amfenac, and its analogues. nih.govresearchgate.netdrugfuture.comacs.org Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID). The synthesis of Amfenac and its derivatives highlights the utility of the benzoylphenylacetic acid scaffold in medicinal chemistry. nih.gov

The general synthetic utility of this class of compounds is demonstrated in the preparation of various heterocyclic and substituted aromatic compounds. The reactivity of the carboxylic acid group, the activated methylene group, and the aromatic rings allows for a range of chemical transformations.

Table of Synthetic Applications:

| Precursor Derivative | Reaction Type | Product Class | Significance/Application |

| 2-Amino-3-benzoylphenylacetic acid derivatives | Various | Substituted Amfenac analogues | Potent anti-inflammatory, analgesic, and cyclooxygenase inhibiting agents. nih.govresearchgate.net |

| This compound | Cyclization/Condensation | Heterocyclic compounds | Building blocks for complex chemical structures. |

This table summarizes the synthetic utility of this compound and its derivatives based on available research.

The investigation of reaction intermediates and transition states is crucial for understanding the mechanisms of reactions involving this compound. A significant area of study has been its photochemical behavior.

Upon near-UV irradiation, o-benzoylphenylacetic acid undergoes efficient decarboxylation, a reaction not observed for its meta and para isomers. researchgate.netresearchgate.net This observation points to a specific mechanism involving an intramolecular process. Mechanistic studies, including isotopic labeling, suggest the involvement of a photoenol intermediate. researchgate.net The proposed mechanism involves the following steps:

Excitation: The benzophenone chromophore absorbs a photon, leading to an excited state.

Intramolecular Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from the adjacent methylene group of the acetic acid side chain, forming a short-lived biradical.

Photoenol Formation: This biradical rapidly converts to a more stable photoenol, which is an ortho-quinodimethane-type intermediate.

Intramolecular Proton Transfer and Decarboxylation: An intramolecular proton transfer from the carboxylic acid group can occur, followed by the release of carbon dioxide to yield an o-acyltoluene. researchgate.net

The photoenol intermediate is a key transient species in this reaction pathway. The scavenging of such photoenols by acids and bases has been studied using techniques like laser flash photolysis to determine their reaction kinetics. lookchem.com The formation of these intermediates is a well-established reaction pathway for o-alkyl substituted benzophenones. acs.org

The study of such transient species provides valuable insight into the reactivity of this compound and allows for the development of novel photochemical applications.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 2-Benzoylphenylacetic acid in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton. For this compound, NMR data has been reported in deuterated chloroform (B151607) (CDCl₃). mdpi.comnih.gov

The ¹H-NMR spectrum shows a characteristic singlet at approximately 3.83 ppm, which is unequivocally assigned to the two protons of the methylene (B1212753) (-CH₂) group in the acetic acid moiety. mdpi.comnih.gov The aromatic region of the spectrum, between 7.35 and 7.81 ppm, displays a series of complex multiplets. mdpi.comnih.gov These signals correspond to the nine protons distributed across the two phenyl rings.

The ¹³C-NMR spectrum provides further confirmation of the molecular structure. Two distinct signals in the downfield region are assigned to the carbonyl carbons: a peak around 199.1 ppm corresponds to the ketone carbonyl, while the signal at approximately 174.6 ppm is attributed to the carboxylic acid carbonyl. mdpi.com The remaining signals in the aromatic region (128.4-137.5 ppm) represent the carbon atoms of the phenyl rings. mdpi.com

| 1H NMR Chemical Shifts (400 MHz, CDCl3) | 13C NMR Chemical Shifts (100 MHz, CDCl3) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.81 (m, 2H) | Aromatic Protons | 199.1 | Ketone Carbonyl (C=O) |

| 7.61 (m, 1H) | Aromatic Protons | 174.6 | Carboxylic Acid Carbonyl (C=O) |

| 7.48 (m, 5H) | Aromatic Protons | 137.5 | Aromatic Carbon |

| 7.35 (m, 1H) | Aromatic Protons | 137.2 | Aromatic Carbon |

| 3.83 (s, 2H) | Methylene Protons (-CH2-) | 133.9 | Aromatic Carbon |

| 133.5 | Aromatic Carbon | ||

| 131.9 | Aromatic Carbon | ||

| 131.7 | Aromatic Carbon | ||

| 130.7 | Aromatic Carbon | ||

| 128.4 | Aromatic Carbon |

Data sourced from doctoral thesis and research publication. mdpi.comnih.gov

Specific experimental studies using dynamic NMR (DNMR) to probe the conformational exchange processes in this compound are not available in the surveyed literature. Such studies, typically involving variable-temperature NMR measurements, would be valuable for determining the energy barriers to rotation around the single bonds connecting the phenylacetic acid moiety to the benzoyl group. auremn.org.brnih.gov The conformational flexibility of diaryl ketones is a key factor in their chemical behavior, and DNMR could provide quantitative data on the rates of interconversion between different rotational isomers (rotamers) in solution. mdpi.com

There are no specific solid-state NMR (ssNMR) studies reported for this compound in the searched literature. Solid-state NMR is a powerful technique for characterizing the polymorphic forms of pharmaceutical solids and other organic molecules. nih.govresearchgate.net If different crystalline forms (polymorphs) of this compound exist, ssNMR could distinguish them by detecting differences in the chemical shifts and peak multiplicities that arise from distinct molecular packing arrangements and intermolecular interactions in the crystal lattice. researchgate.netresearchgate.net For instance, the ¹³C chemical shift of the carboxylic acid carbon is particularly sensitive to its hydrogen-bonding environment. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides insight into the functional groups present in a molecule and the nature of its chemical bonds.

A detailed experimental vibrational analysis with a full assignment of normal modes for this compound from FT-IR or Raman spectroscopy is not present in the available literature. However, the expected characteristic vibrations can be inferred from its structure. The FT-IR spectrum would be expected to show a very broad O-H stretching band for the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. Two distinct C=O stretching vibrations would also be prominent: one for the ketone group and another for the carboxylic acid group, likely appearing in the 1650-1760 cm⁻¹ range. Vibrations corresponding to aromatic C-H and C=C bonds, as well as C-O stretching, would also be present.

A definitive analysis of the hydrogen bonding network of this compound, which would typically be derived from single-crystal X-ray diffraction data, has not been found in the literature. Carboxylic acids in the solid state commonly form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. It is highly probable that this compound would adopt such a dimeric structure. Vibrational spectroscopy, particularly FT-IR, can support the existence of such hydrogen bonding, as the O-H and C=O stretching frequencies are sensitive to these interactions. The broadness of the O-H stretch is a hallmark of strong hydrogen bonding.

Conformational Analysis through Vibrational Fingerprints

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and FT-Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. The vibrational spectrum acts as a unique molecular "fingerprint," where specific absorption or scattering frequencies correspond to the stretching, bending, or torsional motions of chemical bonds. Conformational isomers, which differ by rotation about single bonds, exhibit subtle but distinct differences in their vibrational spectra, allowing for their identification and characterization.

For this compound, key rotational degrees of freedom exist around the C-C bond connecting the phenyl rings and the C-C bond linking the acetic acid moiety to the benzophenone (B1666685) core. The spatial arrangement of the carboxylic acid group relative to the benzoyl group can lead to different conformers. For instance, the orientation of the carboxyl group's hydroxyl (-OH) can adopt syn and anti conformations, which can be influenced by intra- and intermolecular hydrogen bonding. nih.govnih.gov

The analysis of characteristic vibrational bands is central to this conformational study. The carbonyl (C=O) stretching vibrations from both the ketone and carboxylic acid groups are particularly sensitive to their local electronic and steric environments. These typically appear in the 1650-1760 cm⁻¹ region of the infrared spectrum. Similarly, the O-H stretching band of the carboxylic acid, usually broad and located between 2500-3300 cm⁻¹, provides information on hydrogen-bonding interactions, which are critical in stabilizing specific conformers. Computational studies on related molecules like 2-benzoyl thiophene (B33073) have demonstrated the utility of density functional theory (DFT) in calculating vibrational frequencies to complement experimental data and assign spectral features to specific conformers. asianpubs.org

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table is generated based on typical frequency ranges for the specified functional groups and serves as an illustrative guide.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ketone | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Acetic Acid Moiety | C-O Stretch | 1210 - 1320 |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₅H₁₂O₃), the theoretical exact mass of the neutral molecule is 240.07864 Da. In positive ion mode, the protonated molecule [M+H]⁺ would have a theoretical m/z of 241.08647. Experimental measurement of this value by HRMS would confirm the molecular formula and distinguish it from other isobaric compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) offers deeper structural insights by isolating a precursor ion (e.g., the protonated molecular ion of this compound) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. wikipedia.orgunt.edu The resulting fragmentation pattern provides a roadmap of the molecule's connectivity.

The fragmentation of this compound is expected to follow pathways characteristic of both aromatic ketones and carboxylic acids. libretexts.orgmiamioh.edu Key fragmentation mechanisms would likely include:

Loss of Water ([M+H-H₂O]⁺): A common initial fragmentation for carboxylic acids, resulting in an acylium ion.

Loss of the Carboxyl Group ([M+H-HCOOH]⁺): Decarboxylation is another characteristic pathway.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant process. For the benzophenone moiety, this leads to the formation of a stable benzoyl cation (m/z 105). nih.gov Further fragmentation of the benzoyl cation can produce the phenyl cation (m/z 77) via the loss of carbon monoxide (CO).

Cleavage of the Acetic Acid Side Chain: Loss of the carboxymethyl radical (•CH₂COOH) or the entire acetic acid group can also occur.

These fragmentation pathways allow for the systematic deconstruction of the molecule, confirming the presence and connectivity of the benzoyl, phenyl, and acetic acid components.

Table 2: Predicted MS (B15284909)/MS Fragmentation of this compound ([C₁₅H₁₂O₃+H]⁺) This table presents plausible fragmentation pathways and is for illustrative purposes.

| Precursor Ion m/z | Product Ion m/z | Neutral Loss | Proposed Fragment Structure |

| 241.086 | 223.076 | H₂O | Protonated anhydride |

| 241.086 | 195.076 | HCOOH | Biphenyl-like cation |

| 241.086 | 181.060 | CH₂COOH | Benzhydryl-like cation |

| 241.086 | 105.034 | C₈H₇O₂ | Benzoyl cation |

| 105.034 | 77.039 | CO | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing Motifs and Supramolecular Assembly

In the solid state, molecules of this compound are expected to arrange into a highly ordered crystalline lattice through various non-covalent interactions. A dominant and predictable supramolecular motif for carboxylic acids is the formation of a centrosymmetric dimer via intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This robust hydrogen-bonding synthon involves two O-H···O=C interactions, creating a stable eight-membered ring.

Conformational Preferences in the Crystalline State

The conformation of this compound in the crystalline state is a direct consequence of the molecule adopting a low-energy structure that allows for efficient packing. The solid-state conformation may differ from the most stable conformation in the gas phase or in solution due to the constraints imposed by intermolecular forces.

Key conformational parameters determined by X-ray crystallography are the torsion (dihedral) angles. Of particular interest would be the angle between the planes of the two phenyl rings of the benzophenone core and the torsion angle describing the orientation of the carboxylic acid group relative to the phenyl ring to which it is attached. Crystal structures of related polymorphic compounds show that even slight variations in these torsion angles, driven by different packing environments, can result in distinct crystal forms with different physical properties. nih.gov The bulky nature of the benzoyl group likely imposes significant steric constraints, influencing the rotational freedom of the phenylacetic acid moiety and dictating a specific, locked conformation within the crystal.

Table 3: Illustrative Crystallographic Data for a Carboxylic Acid This table provides example data typical for a small organic molecule and does not represent experimentally determined data for this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.91 |

| b (Å) | 9.70 |

| c (Å) | 17.73 |

| β (°) | 89.74 |

| Volume (ų) | 1533.8 |

| Z (molecules/unit cell) | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Photophysical Properties and Excited State Lifetimes

The photophysical properties of this compound, including fluorescence and phosphorescence, are anticipated to be dominated by the benzoyl chromophore, as it possesses the lower energy n→π* transition which can lead to efficient intersystem crossing.

Benzophenone is well-known for its high intersystem crossing quantum yield, meaning it efficiently transitions from the excited singlet state (S1) to the triplet state (T1). nih.gov Consequently, benzophenone exhibits very weak or negligible fluorescence at room temperature but displays strong phosphorescence at low temperatures (77 K) from the T1 state. nih.gov The lifetime of the triplet state of benzophenone can vary from microseconds to milliseconds, depending on the environment. rsc.org

For this compound, it is probable that upon excitation, particularly into the n→π* band of the benzoyl moiety, a similar process of efficient intersystem crossing to the triplet manifold will occur. This would result in low fluorescence quantum yield. The potential for intramolecular interactions between the excited benzoyl chromophore and the adjacent phenylacetic acid group exists. This could potentially lead to intramolecular quenching of the excited state or even intramolecular energy transfer, although the latter is less likely given the higher energy of the excited states of the phenylacetic acid moiety.

The excited state lifetimes of this compound have not been experimentally determined. However, based on the behavior of benzophenone and its derivatives, the lifetime of the lowest excited triplet state is expected to be in the microsecond to millisecond range in a rigid matrix at low temperatures. rsc.org In fluid solution at room temperature, the triplet lifetime would likely be much shorter due to quenching processes.

The table below summarizes the expected photophysical properties of this compound based on the known characteristics of benzophenone.

| Property | Expected Behavior | Underlying Reason |

|---|---|---|

| Fluorescence | Weak or negligible | Efficient intersystem crossing from S1 to T1 state in the benzoyl chromophore. |

| Phosphorescence | Potentially observable at low temperatures | Population of the T1 state via intersystem crossing, characteristic of benzophenone. |

| Excited State Lifetime (T1) | µs - ms range (at 77 K) | Based on the triplet state lifetime of benzophenone and its derivatives. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific studies reporting Density Functional Theory (DFT) calculations for 2-benzoylphenylacetic acid were identified. Consequently, detailed findings on its geometry, electronic structure, and reactivity from a computational standpoint are not available.

Geometry Optimization and Energetic Landscapes

Information regarding the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound derived from quantum chemical calculations is not available in the reviewed literature. Similarly, studies mapping its energetic landscapes, including the identification of stable conformers and transition states, have not been found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. As a result, crucial information regarding its electronic excitation properties, reactivity, and the HOMO-LUMO energy gap, which is a key indicator of molecular stability, remains undetermined from a computational perspective.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

No research articles detailing the Molecular Electrostatic Potential (MEP) surface of this compound were found. Therefore, a computational prediction of its electrophilic and nucleophilic sites, which is essential for understanding its chemical reactivity, cannot be provided.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Studies employing Natural Bond Orbital (NBO) analysis to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within the this compound molecule are absent from the scientific literature.

Calculation of Vibrational Spectra and Comparison with Experimental Data

No computational studies presenting the calculated vibrational frequencies (such as IR and Raman spectra) for this compound were discovered. Consequently, a comparison between theoretical and experimental vibrational data, which is vital for validating computational models and assigning spectral features, could not be performed.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There is a lack of published research on the use of molecular dynamics simulations to explore the conformational flexibility of this compound. Furthermore, no studies were found that investigate the influence of different solvents on its structure and dynamics, which would provide insights into its behavior in various chemical environments.

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Chemical Biology

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is fundamental to predicting the activity of new molecules and understanding the key structural features that govern their biochemical interactions.

Correlation of Structural Descriptors with Biochemical Interaction Parameters

A critical step in QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties (like lipophilicity, electronic effects, and steric parameters), topological indices, and quantum chemical parameters. For a molecule such as this compound, these descriptors would be correlated with experimentally determined biochemical interaction parameters, for instance, the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against a specific biological target. However, specific QSAR models and the correlation of structural descriptors of this compound with such biochemical parameters are not readily found in the current body of scientific literature.

Predictive Modeling for Modulator Design in in vitro Systems

Based on established correlations, QSAR models can be developed to predict the biological activity of novel, untested compounds. For this compound, such a predictive model would be invaluable for designing new modulators for in vitro testing. By systematically modifying the structure of this compound (e.g., by adding or altering substituents on the phenyl rings) and using a validated QSAR model to predict the resulting change in activity, researchers could prioritize the synthesis of compounds with the highest likelihood of desired biological effects. The development and validation of such predictive models for this compound derivatives remain an area for future research.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule (ligand) and a protein (receptor), providing insights into the binding mode and affinity.

Prediction of Ligand-Target Recognition and Interaction Mechanisms (e.g., enzyme active sites)

Through molecular docking simulations, one could hypothesize the binding pose of this compound within the active site of a specific enzyme or receptor. These simulations would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For example, the carboxylic acid moiety of this compound might form crucial hydrogen bonds with amino acid residues in an enzyme's active site, while the benzoyl and phenyl groups could engage in hydrophobic or π-stacking interactions. Detailed docking studies illustrating these specific interactions for this compound are yet to be widely published.

Analysis of Non-Covalent Interactions in Binding Complexes

Following a docking simulation, a more detailed analysis of the non-covalent interactions is crucial for understanding the stability of the binding complex. Methods such as binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can provide a quantitative estimate of the binding affinity. These calculations dissect the total binding energy into contributions from different types of interactions, offering a deeper understanding of the driving forces behind ligand binding. A comprehensive analysis of the non-covalent interactions governing the binding of this compound to a biological target would provide a molecular-level rationale for its activity and guide the design of analogs with improved affinity and specificity. Such detailed energetic analyses for this specific compound are not currently available in the literature.

Applications in Chemical Biology and Advanced Intermediates

Development of Chemical Probes for Biochemical Research

The inherent structural features of 2-Benzoylphenylacetic acid make it an attractive starting point for the creation of chemical probes—small molecules designed to study and manipulate biological systems. These probes are instrumental in modern biochemical research, enabling the identification of protein functions, the validation of drug targets, and the elucidation of cellular mechanisms.

Design Principles for Selective Probes to Interrogate Biological Pathways

The design of effective chemical probes based on the this compound scaffold hinges on several key principles aimed at achieving high selectivity and potency for their intended biological target. A fundamental strategy involves modifying the core structure to optimize interactions with the target protein while minimizing off-target effects. This is often achieved through structure-activity relationship (SAR) studies, where systematic changes to the molecule's substituents are correlated with its biological activity.

A critical aspect of probe design is the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, which allows for the detection and visualization of the probe's interaction with its target. Additionally, a reactive group can be introduced to enable covalent modification of the target protein, facilitating its identification and isolation. The overarching goal is to create a molecule that can selectively bind to and report on the activity of a specific protein within the complex environment of a cell or organism.

Applications in Target Engagement and Mechanism-of-Action Studies in in vitro or cellular systems

Chemical probes derived from this compound and its analogs have found significant application in target engagement and mechanism-of-action (MoA) studies. Target engagement assays are crucial for confirming that a molecule interacts with its intended biological target in a cellular context. Probes equipped with reporter tags can be used to quantify the extent of target binding, providing essential information for drug discovery and development.

In MoA studies, these probes are invaluable for dissecting the specific molecular events through which a compound exerts its biological effect. For instance, a probe might be used to determine whether a compound inhibits an enzyme's catalytic activity, disrupts a protein-protein interaction, or alters the subcellular localization of a target protein. These studies, conducted in both cell-free (in vitro) and cellular systems, provide a detailed understanding of a compound's biological function.

Mechanistic Studies of Enzyme Modulation

The this compound framework is famously embodied in the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. The extensive research on Ketoprofen provides a deep understanding of how this chemical class modulates the activity of key enzymes involved in inflammation.

Elucidation of Cyclooxygenase (COX) Inhibition Mechanisms

The primary mechanism of action for Ketoprofen, and by extension, the this compound class of anti-inflammatory agents, is the inhibition of cyclooxygenase (COX) enzymes. patsnap.com There are two main isoforms of this enzyme, COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. patsnap.com

Ketoprofen acts as a non-selective inhibitor of both COX-1 and COX-2. patsnap.com The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects. patsnap.com Studies have shown that metabolites of Ketoprofen, such as its acylglucuronide and CoA-thioester conjugates, also contribute to COX inhibition. Notably, the S-ketoprofen acylglucuronide has been found to stereoselectively inhibit COX-1, while the CoA-thioester can cause irreversible inhibition of COX-2. nih.gov Molecular docking studies have provided insights into these interactions, suggesting that the glucuronide metabolite can form strong interactions with the membrane-binding domain of the enzyme, whereas the thioester preferentially binds to the active site. nih.gov

| Compound | Target Enzyme(s) | Mode of Inhibition | Key Findings |

| Ketoprofen | COX-1 and COX-2 | Reversible, Competitive | Non-selective inhibition of prostaglandin (B15479496) synthesis. patsnap.com |

| S-Ketoprofen acylglucuronide | COX-1 | Reversible, Stereoselective | Contributes to the overall in vivo activity. nih.gov |

| Ketoprofen-CoA thioester | COX-2 | Irreversible | Covalent modification and potent inhibition of the inducible isoform. nih.gov |

Investigation of Other Enzyme-Ligand Interactions and Kinetics

Beyond COX inhibition, the this compound scaffold has been explored for its interactions with other enzymes. The study of enzyme kinetics is fundamental to understanding these interactions, providing quantitative measures of binding affinity (Ki) and the rates of association and dissociation. nih.gov Such studies are crucial for optimizing the potency and selectivity of enzyme inhibitors.

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for investigating enzyme-ligand interactions at an atomic level. nih.gov These approaches can predict the binding mode of a ligand within an enzyme's active site and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for the rational design of new enzyme modulators based on the this compound structure.

Structure-Mechanism Relationships in Enzyme Active Sites

The relationship between the chemical structure of a this compound derivative and its mechanism of enzyme inhibition is a key area of investigation. For COX enzymes, the acidic moiety of the molecule is crucial for binding to a conserved arginine residue in the active site. The benzoylphenyl group occupies a hydrophobic channel, and modifications to this part of the molecule can significantly impact potency and selectivity for COX-1 versus COX-2.

The larger active site of COX-2 compared to COX-1 allows for the accommodation of bulkier substituents on the inhibitor, a principle that has been exploited in the design of COX-2 selective inhibitors. nih.gov While Ketoprofen itself is non-selective, understanding the structural basis for its interaction with both isoforms provides a foundation for designing analogs with improved selectivity profiles. The development of derivatives with different steric and electronic properties allows for a systematic exploration of the enzyme's active site topology and the elucidation of key structure-mechanism relationships that govern inhibitory activity.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in organic synthesis, primarily functioning as a precursor for a variety of structurally related analogues. Its utility lies in the reactive handles provided by the carboxylic acid, the ketone, and the aromatic rings, which allow for extensive functionalization and molecular elaboration.

Precursor in the Synthesis of Related Benzoylphenylacetic Acid Analogues

The fundamental structure of this compound is a key starting point for creating a diverse library of derivatives. Synthetic chemists modify the core scaffold to explore structure-activity relationships in medicinal chemistry or to develop new materials. Key examples include the introduction of substituents on the aromatic rings or the transformation of the existing functional groups.

One notable derivative is 2-amino-3-benzoylphenylacetic acid. The synthesis of its sodium salt can be achieved from indoline (B122111) in a process suitable for large-scale production researchgate.net. This analogue has demonstrated potent anti-inflammatory activity, highlighting how modification of the parent structure can lead to compounds with significant biological properties researchgate.net.

Another example involves the multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid. This complex analogue is prepared from 2,6-dibromo-4-methylaniline, which undergoes a series of reactions to first construct a 3,4,5-triphenyltoluene core, followed by functionalization to yield the final phenylacetic acid derivative mdpi.com. The synthesis underscores the role of the phenylacetic acid moiety as a foundational element for constructing highly substituted aromatic compounds mdpi.com.

Table 1: Synthesis of this compound Analogues : A tabular presentation of synthetic routes for key analogues.

| Analogue | Starting Material(s) | Key Transformation(s) | Reference |

|---|---|---|---|

| 2-amino-3-benzoylphenylacetic acid, sodium salt | Indoline | Process applicable to large-scale production | researchgate.net |

Utilization in Multi-Step Total Synthesis Approaches

While this compound is a crucial precursor for its direct analogues, its role as a foundational intermediate in the multi-step total synthesis of complex, structurally distinct natural products is not widely documented. The benzophenone (B1666685) scaffold, which forms the core of this compound, is itself a common motif in numerous biologically active natural products and synthetic molecules nih.gov. Consequently, synthetic efforts are often directed towards the creation of the benzophenone core rather than using it as a starting point for other complex targets nih.govresearchgate.net.

In medicinal chemistry, the benzophenone framework is recognized as a "ubiquitous structure" and a "privileged scaffold" due to its prevalence in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects nih.govresearchgate.net. Therefore, the primary application of intermediates like this compound in advanced synthesis is typically for the development of novel, patentable therapeutic agents that retain the core benzophenone structure, rather than for its incorporation as a minor fragment into a larger, unrelated natural product.

Analytical Method Development and Validation in Chemical Research

The synthesis and application of this compound and its derivatives necessitate the development of robust analytical methods for their identification, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile organic compounds like this compound. The development and validation of such methods are critical to ensure data reliability in research and manufacturing.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like methanol (B129727) or acetonitrile). Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the benzophenone core.

Method validation is performed according to established guidelines to ensure the method is suitable for its intended purpose. This process involves evaluating several key performance characteristics.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.999.

Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 2: Key Parameters for Analytical Method Validation : A summary of essential validation characteristics for analytical procedures.

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to produce results directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |

| Accuracy | The closeness of the measured value to the true value. | Recovery typically between 98.0% and 102.0% |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | The ability to distinguish the analyte from other substances in the sample. | Peak purity analysis, no interference at the analyte's retention time |

| Robustness | The ability to withstand small, deliberate changes in method parameters. | Consistent results with varied conditions (e.g., pH, flow rate) |

Q & A

Basic Research Question

- NMR : -NMR should show signals for the benzoyl group (δ 7.4–8.0 ppm, aromatic protons) and the phenylacetic acid moiety (δ 3.6–3.8 ppm for the methylene group adjacent to the carbonyl). -NMR confirms carbonyl carbons (δ ~170–190 ppm) .

- IR : Strong absorption bands at ~1680–1700 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H stretch) .

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 256.0735 for C₁₅H₁₂O₃) .

What pharmacological models are suitable for evaluating the anti-inflammatory activity of this compound analogs?

Advanced Research Question

In vitro assays include COX-1/COX-2 inhibition studies (using enzyme-linked immunosorbent assays, ELISA) and cytokine suppression (e.g., IL-6, TNF-α in macrophage cell lines). In vivo models like carrageenan-induced rat paw edema or adjuvant-induced arthritis in mice assess efficacy. Dose-response curves (0.1–100 µM for in vitro; 10–100 mg/kg for in vivo) and statistical analysis (ANOVA with Tukey’s post-hoc test) are critical. Note: Structural analogs with electron-withdrawing substituents on the benzoyl group show enhanced activity but may increase toxicity .

How do structural modifications (e.g., halogenation or alkylation) of the benzoyl or phenylacetic acid moieties impact biological activity?

Advanced Research Question

- Halogenation : Introducing Cl or Br at the para-position of the benzoyl group increases COX-2 selectivity (e.g., LogP increases from 3.47 to 4.12, enhancing membrane permeability) but may reduce solubility .

- Alkylation : Methyl or ethyl groups on the phenylacetic acid moiety improve metabolic stability but can lower binding affinity due to steric hindrance. Computational docking studies (AutoDock Vina) and QSAR models help predict these effects .

How should researchers address contradictions in reported pharmacological data for this compound analogs?

Advanced Research Question

Contradictions (e.g., conflicting IC₅₀ values for COX-2 inhibition) require rigorous meta-analysis:

Compare experimental conditions (enzyme source, substrate concentration).

Validate assay reproducibility via positive controls (e.g., indomethacin).

Apply statistical tests (e.g., Grubbs’ test for outliers) and sensitivity analysis.

Reconcile differences using molecular dynamics simulations to assess binding mode variations .

What strategies optimize the physicochemical properties (e.g., solubility, LogP) of this compound for drug development?

Advanced Research Question

- Solubility : Salt formation (e.g., sodium or lysine salts) or co-solvency (PEG-400/water mixtures) improves aqueous solubility.

- LogP : Introducing polar groups (e.g., -OH, -NH₂) reduces LogP but may require prodrug strategies to maintain bioavailability. Computational tools (Schrödinger’s QikProp) predict ADMET profiles .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material (vermiculite).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.